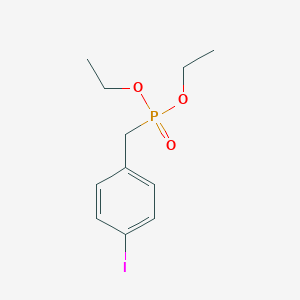

Diethyl (4-Iodobenzyl)phosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYSYNIYTMHNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)I)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569442 | |

| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173443-43-1 | |

| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Diethyl (4-Iodobenzyl)phosphonate

An In-depth Technical Guide to the Synthesis of Diethyl (4-Iodobenzyl)phosphonate

This compound (CAS No: 173443-43-1) is a pivotal organophosphorus intermediate, valued for its versatile role in synthetic organic chemistry and medicinal drug discovery. Its structure, which combines a reactive iodinated benzyl group with a diethyl phosphonate moiety, makes it a highly sought-after building block for constructing more complex molecular architectures. In pharmaceutical development, phosphonate-containing molecules are of immense interest as they are stable isosteres of natural phosphates, leading to their use in designing enzyme inhibitors, antiviral drugs, and other therapeutic agents.[1][2] The presence of the iodine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, enhancing its utility.

This guide provides a detailed exploration of the predominant synthetic protocol for this compound—the Michaelis-Arbuzov reaction—and discusses the underlying principles, experimental causality, and modern procedural variations. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals aiming to synthesize, purify, and characterize this key intermediate.

Core Synthetic Methodology: The Michaelis-Arbuzov Reaction

The most direct and widely employed method for synthesizing benzyl phosphonates is the Michaelis-Arbuzov reaction.[3][4][5] First discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction facilitates the formation of a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.[6][7]

Reaction Mechanism and Rationale

The reaction proceeds via a two-step nucleophilic substitution (SN2) mechanism.[8]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of the 4-iodobenzyl halide. This step forms a quasi-stable phosphonium salt intermediate.[7][9]

-

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the electrophilic ethyl carbons of the phosphonium intermediate. This second SN2 displacement cleaves an ethyl group, yielding the final pentavalent this compound and a volatile ethyl halide byproduct.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 9. Arbuzov Reaction [organic-chemistry.org]

A Senior Application Scientist's Guide to the Michaelis-Arbuzov Synthesis of Diethyl (4-Iodobenzyl)phosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of Diethyl (4-Iodobenzyl)phosphonate, a valuable intermediate in pharmaceutical research and organic synthesis. We will move beyond a simple recitation of steps to explore the underlying principles, justify experimental choices, and offer field-proven insights to ensure a successful and reproducible synthesis. This guide is structured to serve as a self-validating protocol, grounded in the foundational principles of the Michaelis-Arbuzov reaction.

Strategic Overview: The Importance of the P-C Bond

Organophosphorus compounds, particularly phosphonates, are of immense interest in medicinal chemistry.[1][2] Their structural resemblance to natural phosphates allows them to act as stable mimics and potent enzyme inhibitors. This compound is a key building block, frequently utilized in the Horner-Wadsworth-Emmons reaction to construct complex molecular architectures for drug discovery.[3][4]

The formation of the robust carbon-phosphorus (P-C) bond is the central challenge in synthesizing these molecules. The Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, remains the most reliable and widely used method for this transformation.[5][6][7][8] It facilitates the conversion of a trivalent phosphorus ester, such as triethyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[6]

The Reaction Mechanism: A Tale of Two SN2 Reactions

The classical Michaelis-Arbuzov reaction is a two-step process, with each step proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[1][6][7] Understanding this mechanism is critical for optimizing conditions and troubleshooting the synthesis.

Step 1: Phosphonium Salt Formation The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite at the electrophilic benzylic carbon of the 4-iodobenzyl halide.[3][5][7] This is a classic SN2 displacement of the halide, resulting in the formation of an unstable tetra-coordinated phosphonium salt intermediate.[1][6] The reaction rate is dependent on the concentration of both the phosphite and the alkyl halide.[9][10][11]

Step 2: Dealkylation The displaced halide anion, now a nucleophile itself, performs a second SN2 attack. This attack occurs on one of the ethyl groups of the phosphonium intermediate.[6][7] This dealkylation step leads to the formation of the stable pentavalent phosphorus-oxygen double bond (P=O) of the final phosphonate product and generates an ethyl halide as a volatile byproduct.[1][5] The use of triethyl phosphite is strategically advantageous as it produces a low-boiling byproduct (ethyl halide) that can be easily removed during the reaction, driving the equilibrium towards the product.[1]

Experimental Protocol: A Validated Approach

This protocol is designed for the synthesis of this compound from 4-iodobenzyl bromide. The principles are directly applicable if starting from the corresponding chloride, though reaction times may need to be extended.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |

| 4-Iodobenzyl bromide | C₇H₆BrI | 296.93 | 10.0 | 2.97 g | Lachrymator, solid |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 100.0 | 17.3 mL | Malodorous, flammable liquid |

| Hexane | C₆H₁₄ | 86.18 | - | ~200 mL | Solvent for chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | Solvent for chromatography |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of dry argon or nitrogen. Maintaining an inert atmosphere is crucial to prevent oxidation of the triethyl phosphite.

-

Reagent Addition: To the flask, add 4-iodobenzyl bromide (2.97 g, 10.0 mmol). Subsequently, add triethyl phosphite (17.3 mL, 100.0 mmol) via syringe. Using a significant excess of triethyl phosphite serves a dual purpose: it acts as the solvent and drives the reaction to completion according to Le Châtelier's principle.[12]

-

Reaction Execution: Immerse the flask in a preheated oil bath at 140-150 °C. Allow the mixture to reflux gently with vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 hexane/ethyl acetate eluent or by ³¹P NMR spectroscopy.[13] The reaction is typically complete within 4-6 hours.

-

Post-Reaction Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct are removed by vacuum distillation. This step is critical for simplifying the subsequent purification.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 9:1 to 7:3 hexane/ethyl acetate), will effectively separate the product from any remaining impurities. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a clear, colorless oil.

Mandatory Safety Protocols

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to mitigate exposure to volatile and hazardous reagents.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile), safety goggles, and a flame-resistant lab coat at all times.

-

Reagent Hazards: 4-Iodobenzyl bromide is a lachrymator and skin irritant. Triethyl phosphite has a strong, unpleasant odor and is flammable.[15] The final product, this compound, may be harmful if swallowed and harmful to aquatic life. Always consult the latest Material Safety Data Sheet (MSDS) before handling any chemical.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Data

| Analysis Method | Expected Result |

| Appearance | Clear, colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.0 (dq, 4H, O-CH₂), ~3.1 (d, JP-H ≈ 22 Hz, 2H, Ar-CH₂-P), ~1.2 (t, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | Signals will show characteristic C-P coupling. Expected peaks for aromatic carbons, benzylic carbon (d, JP-C ≈ 137 Hz), and ethyl carbons.[16] |

| ³¹P NMR (CDCl₃, 162 MHz) | δ ~25-27 ppm (referenced to H₃PO₄)[16] |

| FT-IR (neat) | ~1250 cm⁻¹ (P=O stretch), ~1020-1050 cm⁻¹ (P-O-C stretch) |

| HRMS (ESI) | Calculated m/z for [C₁₁H₁₆IO₃P + H]⁺, found value should be within ± 5 ppm. |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and instrument.

The doublet observed for the benzylic protons (Ar-CH₂-P) in the ¹H NMR spectrum is a hallmark of successful P-C bond formation, providing definitive evidence of the Michaelis-Arbuzov reaction.[17]

Visualizing the Experimental Workflow

A streamlined workflow is key to efficiency and reproducibility. The following diagram outlines the logical progression from initial setup to final product validation.

Field Insights & Troubleshooting

-

Issue: Incomplete Reaction. If TLC or NMR analysis shows significant starting material after the prescribed time, ensure the reaction temperature is adequate and stable. The presence of moisture can inhibit the reaction; ensure all glassware is scrupulously dry and reagents are anhydrous.

-

Issue: Dark-colored Crude Product. Significant darkening may indicate decomposition at high temperatures. Consider performing the reaction at a slightly lower temperature for a longer duration. Alternatively, modern catalytic methods, such as those employing Lewis acids (e.g., ZnI₂), can facilitate the reaction under milder conditions, though this would constitute a protocol modification.[2][8][18]

-

Expert Tip: Reagent Purity. The purity of the triethyl phosphite is paramount. If it has been stored for an extended period, it may contain oxidation products (e.g., triethyl phosphate) that will not participate in the reaction. Using a freshly opened bottle or distilled reagent is highly recommended for optimal results.

Conclusion

The Michaelis-Arbuzov reaction is a powerful and dependable method for synthesizing this compound. By understanding the underlying SN2 mechanisms, carefully controlling reaction parameters, and adhering to rigorous safety and purification protocols, researchers can reliably produce this key synthetic intermediate. The detailed guide provided herein serves as a robust framework for scientists in drug discovery and development to confidently execute this foundational organophosphorus transformation.

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction | MDPI [mdpi.com]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SN2 Reaction Mechanism [chemistrysteps.com]

- 10. SATHEE: Chemistry SN2 Reaction Mechanism [satheeneet.iitk.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 15. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 16. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the 1H NMR Spectrum of Diethyl (4-Iodobenzyl)phosphonate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Diethyl (4-Iodobenzyl)phosphonate, a key intermediate in various organic syntheses, most notably the Horner-Wadsworth-Emmons reaction.[1][2] A thorough understanding of its ¹H NMR spectrum is essential for structural verification, purity assessment, and ensuring the success of subsequent chemical transformations. This document will detail the theoretical basis for the observed spectral features, present a validated protocol for data acquisition, and offer a granular interpretation of the resulting spectrum.

Core Principles: Structural Features Influencing the ¹H NMR Spectrum

This compound (CAS 173443-43-1) is an organophosphorus compound with a molecular formula of C₁₁H₁₆IO₃P and a molecular weight of 354.12.[3] Its structure comprises a 4-iodobenzyl group attached to a diethyl phosphonate moiety. This arrangement gives rise to several distinct proton environments that are clearly resolved in the ¹H NMR spectrum:

-

Aromatic Protons: The protons on the para-substituted benzene ring.

-

Benzylic Protons: The methylene (CH₂) group situated between the aromatic ring and the phosphorus atom.

-

Ethyl Group Protons: The methylene (OCH₂) and methyl (CH₃) protons of the two ethyl groups attached to the phosphonate core.

A key feature of this molecule's ¹H NMR spectrum is the presence of the phosphorus-31 (³¹P) nucleus. With a natural abundance of 100% and a spin of I = ½, ³¹P couples with nearby protons, leading to characteristic splitting patterns that are invaluable for structural elucidation.[4][5]

Optimized Protocol for ¹H NMR Data Acquisition

To obtain a high-resolution ¹H NMR spectrum suitable for detailed analysis, the following experimental protocol is recommended.

Experimental Protocol: ¹H NMR of this compound

| Step | Procedure | Details and Rationale |

| 1 | Sample Preparation | Weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. |

| 2 | Internal Standard | Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak for referencing.[6] |

| 3 | NMR Tube | Transfer the solution to a clean, dry 5 mm NMR tube. |

| 4 | Spectrometer Setup | Use a 400 MHz or higher NMR spectrometer for optimal signal dispersion. |

| 5 | Acquisition Parameters | Set the spectral width to a range that encompasses all expected proton signals (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16-32) should be acquired to ensure a good signal-to-noise ratio. |

| 6 | Data Processing | Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Integrate the signals to determine the relative number of protons for each peak. |

Data Acquisition Workflow

Caption: A flowchart illustrating the key steps in acquiring and processing the ¹H NMR spectrum.

Detailed Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each proton environment. The interpretation relies on analyzing the chemical shift (δ), integration, and multiplicity of each signal.[6][7]

Summary of ¹H NMR Data

| Assignment | Approx. Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constants (J) in Hz | Integration |

| Aromatic Protons (ortho to I) | ~7.6 ppm | Doublet (d) | JH-H ≈ 8.2 Hz | 2H |

| Aromatic Protons (meta to I) | ~7.1 ppm | Doublet (d) | JH-H ≈ 8.2 Hz | 2H |

| Ethyl Methylene (OCH₂) | ~4.0 ppm | Doublet of Quartets (dq) | JH-H ≈ 7.1 Hz, JH-P ≈ 7.1 Hz | 4H |

| Benzylic Methylene (CH₂-P) | ~3.1 ppm | Doublet (d) | JH-P ≈ 21.6 Hz | 2H |

| Ethyl Methyl (CH₃) | ~1.2 ppm | Triplet (t) | JH-H ≈ 7.1 Hz | 6H |

Peak-by-Peak Analysis

-

Aromatic Protons: The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing iodine atom are deshielded and appear at a lower field (~7.6 ppm). The protons meta to the iodine are found at a higher field (~7.1 ppm). The observed splitting is due to coupling with the adjacent aromatic protons (ortho-coupling).

-

Ethyl Methylene Protons (OCH₂): These protons are adjacent to both the ester oxygen and the phosphorus atom. They appear as a doublet of quartets. The quartet arises from coupling to the three neighboring methyl protons, and this entire signal is further split into a doublet by the three-bond coupling to the ³¹P nucleus.[8]

-

Benzylic Methylene Protons (CH₂-P): The signal for these protons is a characteristic doublet due to a strong two-bond coupling to the ³¹P nucleus. This large coupling constant is a hallmark of protons directly attached to a carbon bonded to a phosphonate group.

-

Ethyl Methyl Protons (CH₃): These protons are the most shielded in the molecule, appearing at the highest field (~1.2 ppm). The signal is a triplet due to coupling with the two adjacent methylene protons.

Key Structural Correlations

Caption: A diagram illustrating the correlation between the molecular structure and the observed ¹H NMR signals.

Scientific Integrity and Validation

The presented protocol and spectral interpretation are grounded in established principles of NMR spectroscopy and organophosphorus chemistry.[9] The self-consistency of the data provides a robust validation of the compound's structure. For instance, the integration values should correspond to the number of protons in each environment (2:2:4:2:6, which simplifies to 1:1:2:1:3 for the aromatic, benzylic, and ethyl groups respectively). Furthermore, the characteristic coupling constants, especially the H-P couplings, serve as a definitive fingerprint for the phosphonate moiety.[4] Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or structural integrity.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. jeol.com [jeol.com]

- 5. barron.rice.edu [barron.rice.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. Interpreting | OpenOChem Learn [learn.openochem.org]

- 8. researchgate.net [researchgate.net]

- 9. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of Diethyl (4-Iodobenzyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Diethyl (4-Iodobenzyl)phosphonate. As a key analytical technique in organic chemistry, ¹³C NMR spectroscopy offers invaluable insights into the molecular structure of this compound, revealing crucial information about its carbon framework and the influence of its substituent groups. This document, intended for professionals in research and drug development, will delve into the theoretical underpinnings of the spectrum, predicted chemical shifts, phosphorus-carbon coupling constants, and a standardized protocol for data acquisition.

Introduction: The Significance of ¹³C NMR in Characterizing Organophosphorus Compounds

Organophosphorus compounds, such as this compound, are a cornerstone in various fields, including medicinal chemistry and materials science. Their precise structural characterization is paramount for understanding their reactivity, biological activity, and overall function. ¹³C NMR spectroscopy serves as a powerful, non-destructive tool for this purpose. Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton of the molecule.[1][2]

A unique feature in the ¹³C NMR of organophosphorus compounds is the presence of through-bond scalar coupling between the phosphorus-31 (³¹P) nucleus and carbon-13 (¹³C) nuclei.[3][4] Since ³¹P is a spin ½ nucleus with 100% natural abundance, these couplings are readily observed and provide critical information about the connectivity within the molecule.[4] The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the phosphorus and carbon atoms, their dihedral angle, and the hybridization of the carbon atom.[3][5]

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound is presented below, with each unique carbon atom numbered for the subsequent spectral assignment.

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shifts and Phosphorus-Carbon Coupling Constants

The predicted ¹³C NMR data for this compound in a standard solvent like deuterochloroform (CDCl₃) is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JPC, Hz) | Rationale for Assignment |

| C1 (Ar-C) | ~132 | Doublet | ~8 | This is the ipso-carbon of the benzyl group, attached to the methylene phosphonate. Its chemical shift is influenced by the attached C7 and the overall aromatic system. A two-bond coupling to phosphorus is expected. |

| C2, C6 (Ar-CH) | ~131 | Doublet | ~6 | These are the ortho-carbons to the benzyl phosphonate group. Their chemical shifts are similar and they will exhibit a three-bond coupling to phosphorus. |

| C3, C5 (Ar-CH) | ~138 | Singlet or very small doublet | ~0-2 | These are the meta-carbons to the benzyl phosphonate group. The iodine substituent significantly deshields these carbons. Any four-bond coupling to phosphorus is expected to be very small or unresolved. |

| C4 (Ar-C) | ~93 | Doublet | ~3 | This is the ipso-carbon directly attached to the iodine atom. The heavy atom effect of iodine causes a significant upfield shift (shielding). A small five-bond coupling to phosphorus might be observable. |

| C7 (CH₂-P) | ~34 | Doublet | ~138 | This benzylic carbon is directly attached to the phosphorus atom, resulting in a large one-bond coupling constant.[4] Its chemical shift is characteristic of a methylene group attached to both an aromatic ring and a phosphonate group. |

| C8, C10 (O-CH₂) | ~63 | Doublet | ~7 | These are the methylene carbons of the ethyl groups, directly attached to the oxygen atoms. They exhibit a two-bond coupling to the phosphorus atom. |

| C9, C11 (CH₃) | ~16 | Doublet | ~6 | These are the terminal methyl carbons of the ethyl groups. They show a three-bond coupling to the phosphorus atom. |

Rationale for Predicted Assignments

-

Aromatic Region (C1-C6): The chemical shifts of the aromatic carbons are influenced by both the benzylphosphonate group and the iodine atom. The iodine atom at the para position (C4) will cause a significant upfield shift for the carbon it is attached to due to the heavy atom effect. The ortho (C3, C5) and meta (C2, C6) carbons relative to the iodine will be deshielded. The phosphorus coupling will be most pronounced for the carbons closer to the phosphonate group, with the magnitude of J decreasing as the number of bonds increases (¹J > ²J > ³J).[3]

-

Aliphatic Region (C7-C11):

-

Benzylic Carbon (C7): The most notable feature in this region is the large one-bond coupling constant (¹JPC) for the benzylic carbon, which is a definitive indicator of a direct C-P bond.[4]

-

Ethyl Group Carbons (C8-C11): The methylene carbons (C8, C10) will appear as a doublet due to two-bond coupling with phosphorus. The methyl carbons (C9, C11) will also be a doublet due to three-bond coupling. The chemical shifts are typical for ethoxy groups attached to a phosphorus atom.

-

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and resolution of phosphorus-carbon couplings.

Sample Preparation

-

Solvent Selection: Deuterochloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal in the ¹³C NMR spectrum.[10] Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility.[11][12]

-

Concentration: Prepare a solution of approximately 20-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[10]

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | Recommended Value | Rationale |

| Nucleus | ¹³C | |

| Frequency | ~100 MHz | For a 400 MHz ¹H spectrometer |

| Decoupling | ¹H decoupling (e.g., WALTZ-16) | Simplifies the spectrum by removing ¹H-¹³C couplings, resulting in single peaks for each unique carbon (which are then split by ³¹P). |

| Acquisition Time (at) | 1-2 seconds | Allows for good digital resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Ensures that the magnetization returns to equilibrium between scans, which is important for quantitative analysis (though less critical for routine characterization). Quaternary carbons have longer relaxation times. |

| Pulse Width (p1) | 30-45° flip angle | A smaller flip angle allows for a shorter relaxation delay, thus reducing the total experiment time without significant signal loss. |

| Number of Scans (ns) | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (sw) | 0-220 ppm | This range covers the expected chemical shifts for all carbon atoms in the molecule.[1][13][14] |

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring and processing ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is indispensable for its unambiguous characterization. By analyzing the predicted chemical shifts and, most importantly, the phosphorus-carbon coupling constants, researchers can confirm the molecular structure with a high degree of confidence. The characteristic large one-bond P-C coupling of the benzylic carbon and the smaller two- and three-bond couplings of the ethyl and aromatic carbons serve as definitive spectroscopic signatures. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality ¹³C NMR data for this and related organophosphorus compounds, thereby supporting research and development in the chemical and pharmaceutical sciences.

References

- 1. ochem.weebly.com [ochem.weebly.com]

- 2. compoundchem.com [compoundchem.com]

- 3. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 4. jeol.com [jeol.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. diethyl benzylphosphonate(1080-32-6) 13C NMR [m.chemicalbook.com]

- 8. Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. epfl.ch [epfl.ch]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Introduction: The Analytical Imperative for Diethyl (4-Iodobenzyl)phosphonate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Diethyl (4-Iodobenzyl)phosphonate

This compound (CAS No. 173443-43-1) is a key organophosphorus intermediate, pivotal in synthetic organic chemistry, particularly in the Horner-Wadsworth-Emmons reaction for creating complex alkene structures.[1][2] Its utility in the synthesis of pharmaceuticals and other high-value materials necessitates rigorous analytical characterization. Purity, stability, and structural integrity are paramount, and mass spectrometry (MS) stands as the definitive technique for its molecular-level investigation.

This guide provides an in-depth exploration of the mass spectrometric analysis of this compound. We will move beyond procedural steps to uncover the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach. This document is intended for researchers, quality control scientists, and drug development professionals who require a comprehensive understanding of how to characterize this compound with confidence and precision.

Core Physicochemical Properties and Analytical Implications

A foundational understanding of the molecule's properties is critical for selecting the appropriate analytical strategy.

| Property | Value | Source | Significance for MS Analysis |

| CAS Number | 173443-43-1 | [3][4] | Unique identifier for database searches and regulatory documentation. |

| Molecular Formula | C₁₁H₁₆IO₃P | [3][5] | Defines the elemental composition and exact mass. |

| Molecular Weight | 354.12 g/mol | [3][6] | Predicts the monoisotopic mass for spectral interpretation. |

| Appearance | Colorless to light yellow liquid | [5] | Suitable for direct injection after dilution (LC-MS) or vapor-phase analysis (GC-MS). |

| Purity (Typical) | ≥97-98% | [3][5] | MS is essential for identifying and quantifying potential synthesis-related impurities. |

The presence of the phosphonate ester functional group and the iodinated aromatic ring are the primary drivers of the compound's mass spectrometric behavior, influencing both ionization efficiency and fragmentation pathways.

Strategic Selection of Ionization Techniques

The choice of ionization method is the most critical decision in the MS workflow, dictating the nature of the resulting mass spectrum.[7] The analyte must be converted into a gas-phase ion to be analyzed.[8] For this compound, two primary approaches are viable: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for volatile and thermally stable compounds.[9][10] Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[11][12]

-

Rationale & Causality: The utility of EI-GC-MS lies in its ability to generate a detailed fragmentation "fingerprint." This is invaluable for structural elucidation and for creating searchable library spectra. The fragmentation patterns of organophosphorus esters are well-characterized, providing a strong basis for interpretation.[10][13][14] However, the thermal stress in the GC inlet and column could potentially cause degradation of the phosphonate ester.

-

Expected Outcome: A complex spectrum with a potentially weak or absent molecular ion peak (M⁺˙ at m/z 354) but rich with structurally informative fragment ions. This complexity is both a strength (structural detail) and a weakness (potential ambiguity in molecular weight determination).[15]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is ideally suited for less volatile or thermally labile compounds.[16][17] Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions directly from a liquid solution, imparting minimal excess energy to the analyte.[8][18]

-

Rationale & Causality: ESI is the preferred method for unambiguous molecular weight confirmation. By spraying a solution of the analyte through a high-voltage capillary, it generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12][19] This process minimizes the in-source fragmentation that can complicate EI spectra, typically yielding a simple spectrum dominated by the molecular ion.

-

Expected Outcome: A clean spectrum with a strong base peak corresponding to the protonated molecule ([M+H]⁺ at m/z 355). This provides immediate and confident confirmation of the compound's molecular weight. Further structural information can be obtained by inducing fragmentation in a controlled manner using tandem mass spectrometry (MS/MS).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points for the analysis. Method validation according to ICH guidelines is recommended for quantitative applications.[20]

Protocol 1: GC-MS Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Instrumentation: A standard GC-MS system equipped with an electron ionization source.

-

Method Parameters:

| Parameter | Recommended Setting | Rationale |

| GC Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity, robust column suitable for a wide range of semi-volatile organic compounds.[16] |

| Inlet Temperature | 250 °C | Balances efficient volatilization with minimizing thermal degradation. |

| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) | A general-purpose gradient to ensure elution and separation from potential impurities. |

| MS Source Temp. | 230 °C | Standard temperature for EI sources. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching.[16] |

| Mass Range | m/z 40-500 | Covers the expected mass range of the parent ion and its fragments. |

Protocol 2: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.[21] Filter through a 0.22 µm syringe filter.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

Method Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | Standard column chemistry for retaining moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| LC Gradient | Start at 40% B, ramp to 95% B over 8 min, hold 2 min | Ensures elution and separation of the target analyte. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Mode | ESI Positive | The phosphonate oxygen is a site for protonation. |

| Capillary Voltage | 3500 V | Optimizes the electrospray process. |

| Drying Gas Temp. | 300 °C | Facilitates desolvation of ions entering the mass spectrometer.[16] |

| MS1 Mass Range | m/z 100-500 | Scans for the parent ion. |

| MS/MS (CID) | Isolate m/z 355, Collision Energy: 10-30 eV | Induces controlled fragmentation for structural confirmation. |

Interpretation of Mass Spectra: Decoding the Fragmentation

The true analytical power of mass spectrometry is realized in the interpretation of fragmentation patterns, which provides a roadmap to the molecule's structure.[22] While an experimental spectrum for the exact target is not publicly available, its fragmentation can be reliably predicted based on the well-documented behavior of its structural analogs, such as diethyl benzylphosphonate and other organophosphates.[13][23][24]

Predicted Fragmentation Pathways

The molecular ion (from EI) or protonated molecule (from ESI-MS/MS) is the starting point for a cascade of fragmentation reactions.[15][22]

Caption: Predicted fragmentation pathways for this compound.

Table of Expected Ions

The following table summarizes the key ions expected in the mass spectrum. The formation of the iodobenzyl cation is predicted to be a dominant pathway due to the stability of the resulting carbocation.

| m/z (Charge) | Proposed Formula | Identity/Origin | Ionization Mode |

| 355 (+1) | [C₁₁H₁₇IO₃P]⁺ | [M+H]⁺ (Protonated Molecule) | ESI |

| 354 (+1) | [C₁₁H₁₆IO₃P]⁺˙ | M⁺˙ (Molecular Ion) | EI (if observed) |

| 326 (+1) | [C₉H₁₂IO₃P]⁺˙ | Loss of ethene (C₂H₄) from an ethyl group | EI, ESI-MS/MS |

| 309 (+1) | [C₉H₁₁IO₂P]⁺ | Loss of an ethoxy radical (•OC₂H₅) | EI |

| 217 (+1) | [C₇H₆I]⁺ | Iodobenzyl cation (P-C bond cleavage) | EI, ESI-MS/MS |

| 137 (+1) | [C₄H₁₀O₃P]⁺ | Diethyl phosphonate fragment, [P(O)(OC₂H₅)₂]⁺ | EI, ESI-MS/MS |

| 109 (+1) | [C₂H₆O₂P]⁺ | Loss of ethene from m/z 137 | EI, ESI-MS/MS |

| 91 (+1) | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment, less likely than 217) | EI |

Visualization of the Analytical Workflow

A systematic workflow ensures reproducibility and comprehensive data capture from sample receipt to final analysis.

Caption: General workflow for the MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that requires a deliberate and informed approach. For unambiguous molecular weight confirmation, LC-MS with electrospray ionization is the superior technique, yielding a clear protonated molecular ion. For detailed structural elucidation and impurity profiling, the rich fragmentation pattern generated by GC-MS with electron ionization provides invaluable data. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of organophosphonates, researchers can leverage mass spectrometry to fully characterize this important synthetic building block, ensuring the quality and integrity of their downstream applications.

References

- 1. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. m.molbase.com [m.molbase.com]

- 5. file.leyan.com [file.leyan.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 8. as.uky.edu [as.uky.edu]

- 9. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. lcms.cz [lcms.cz]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journaljpri.com [journaljpri.com]

- 21. benchchem.com [benchchem.com]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. Phosphonic acid, (phenylmethyl)-, diethyl ester [webbook.nist.gov]

- 24. diethyl benzylphosphonate(1080-32-6) IR Spectrum [chemicalbook.com]

Physical and chemical properties of Diethyl (4-Iodobenzyl)phosphonate

An In-Depth Technical Guide to Diethyl (4-Iodobenzyl)phosphonate

Introduction: Unveiling a Versatile Synthetic Workhorse

This compound is a pivotal organophosphorus compound that serves as a highly versatile intermediate for researchers and scientists in organic synthesis and drug development. Its structure, featuring a diethyl phosphonate moiety and an iodine-substituted benzyl group, offers dual reactivity. The phosphonate group is a cornerstone for carbon-carbon bond formation, most notably in the Horner-Wadsworth-Emmons reaction, while the iodo-substituent provides a reactive handle for a multitude of cross-coupling reactions. This unique combination allows for the strategic construction of complex molecular architectures, making it an invaluable tool in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental protocols.

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application in a laboratory setting. This compound is typically a colorless to pale yellow clear liquid, stable under recommended storage conditions. Key identifying and handling parameters are summarized below.

| Property | Value | Source(s) |

| CAS Number | 173443-43-1 | [4] |

| Molecular Formula | C₁₁H₁₆IO₃P | [4][5] |

| Molecular Weight | 354.12 g/mol | [4][6] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Purity | Typically ≥98% | [5] |

| Synonyms | (4-Iodobenzyl)phosphonic Acid Diethyl Ester, 1-(diethoxyphosphorylmethyl)-4-iodobenzene | [6] |

| Storage Conditions | 2-8°C, Keep container tightly closed in a dry, cool, and well-ventilated place. | [7] |

Synthesis: The Michaelis-Arbuzov Reaction

The preeminent method for synthesizing benzyl phosphonates, including the title compound, is the Michaelis-Arbuzov reaction. This robust and high-yielding transformation is a cornerstone of organophosphorus chemistry, forming a stable carbon-phosphorus bond.[8][9]

Reaction Mechanism and Rationale

The reaction proceeds via a two-step mechanism. The first step involves the nucleophilic attack of the phosphorus atom in triethyl phosphite on the electrophilic benzylic carbon of a 4-iodobenzyl halide (e.g., bromide or chloride). This forms a quasi-phosphonium salt intermediate. The choice of a benzylic halide is strategic; the proximity to the aromatic ring stabilizes the transition state of this Sₙ2 displacement.

In the second step, the displaced halide ion acts as a nucleophile, attacking one of the ethyl groups of the phosphonium intermediate in another Sₙ2 reaction. This results in the dealkylation of the intermediate, yielding the final this compound product and a volatile ethyl halide byproduct, which is easily removed from the reaction mixture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl-4-methylbenzylphosphonate 97 3762-25-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Potential Utility of Substituted 1-Phenethyl-1,2,3,4-Tetrahydroisoquinolines in Drug Discovery

For Correspondence: [email protected]

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and clinically significant therapeutic agents.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential applications of a specific subclass: 1-(substituted-phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. We will use the exemplary molecule, 1-(3-methoxy-4-(p-tolylsulfonamido)phenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , as a focal point to dissect synthetic strategies and discuss the potential pharmacological implications of its structural motifs. While specific experimental data for this exact compound is not publicly available, this guide will leverage established synthetic methodologies and structure-activity relationship (SAR) data from closely related analogues to provide a robust framework for its prospective synthesis and evaluation.

Introduction: The Tetrahydroisoquinoline Core in Modern Drug Development

The THIQ nucleus is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, and central nervous system (CNS) effects.[1][2][3] The structural rigidity of the bicyclic system, combined with the stereogenic center at the C1 position, provides a three-dimensional framework that can be tailored to interact with a variety of biological targets with high affinity and selectivity.

The subject of this guide, a 1-phenethyl-6,7-dimethoxy-THIQ derivative with a sulfonamide moiety, represents a compelling synthetic target. The dimethoxy substitution on the isoquinoline core is a common feature in many naturally occurring alkaloids, and the sulfonamide group is a well-established pharmacophore known to impart a range of biological activities and modulate physicochemical properties.[4]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 1-substituted THIQs is predominantly achieved through two classical and powerful named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[5][6] A retrosynthetic analysis of our target molecule reveals that both pathways are viable, starting from a suitably substituted phenethylamine precursor.

References

- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

The Dual-Faceted Role of the Iodo Group in the Reactivity of Diethyl (4-Iodobenzyl)phosphonate: A Technical Guide

Abstract

Diethyl (4-iodobenzyl)phosphonate is a versatile synthetic intermediate prized for its dual reactivity, enabling both the formation of carbon-carbon double bonds and the construction of biaryl systems. This technical guide provides an in-depth analysis of the pivotal role the para-iodo substituent plays in modulating the reactivity of this molecule. We will explore its electronic influence on the acidity of the benzylic protons, a key factor in the Horner-Wadsworth-Emmons reaction, and its function as a reactive handle in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven protocols, and comparative data to facilitate its effective application in complex organic synthesis.

Introduction: A Molecule with Two Faces

In the landscape of synthetic organic chemistry, reagents that offer multiple, distinct pathways for molecular elaboration are of immense value. This compound (DE4IBP) is a prime example of such a scaffold. At its core, it is a benzylphosphonate, a class of compounds renowned for their utility in the Horner-Wadsworth-Emmons (HWE) olefination reaction.[1][2] However, the presence of an iodine atom on the aromatic ring introduces a second, equally powerful, reactive site. This iodo group serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, providing a gateway to complex biaryl structures.

This guide dissects the chemistry of DE4IBP by focusing on the distinct yet synergistic roles of the iodo group:

-

Modulation of Acidity: The electronic properties of the iodo substituent directly influence the pKa of the benzylic protons, impacting the ease of carbanion formation and subsequent reactivity in the Horner-Wadsworth-Emmons reaction.

-

A Handle for Cross-Coupling: The carbon-iodine bond is a highly effective site for oxidative addition to palladium(0) catalysts, making DE4IBP an ideal substrate for Suzuki-Miyaura coupling and related transformations.

Understanding this duality is crucial for strategically designing synthetic routes that leverage one reactive site while preserving or sequentially engaging the other.

Synthesis of this compound

The most common and efficient method for the synthesis of DE4IBP is the Michaelis-Arbuzov reaction. This venerable transformation involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[2] In this case, 4-iodobenzyl bromide or chloride is reacted with an excess of triethyl phosphite.

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the benzylic carbon of the 4-iodobenzyl halide, forming a phosphonium salt intermediate. The displaced halide ion then attacks one of the ethyl groups of the phosphite, resulting in the formation of the stable P=O bond and yielding the desired phosphonate product along with a volatile ethyl halide byproduct.

Caption: The Michaelis-Arbuzov reaction for the synthesis of DE4IBP.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from established procedures for the synthesis of analogous benzyl phosphonates.[3]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-(bromomethyl)benzene (1.0 eq).

-

Reagent Addition: Add an excess of triethyl phosphite (e.g., 5-10 eq). The use of excess triethyl phosphite can also serve as the reaction solvent.

-

Reaction: Heat the mixture to reflux (typically 120-150 °C) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

-

Workup: After the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct via vacuum distillation.

-

Purification: The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a clear liquid.

The Role of the Iodo Group in the Horner-Wadsworth-Emmons Reaction

The HWE reaction is a cornerstone of stereoselective alkene synthesis. It involves the deprotonation of a phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an alkene, typically with a high preference for the (E)-isomer.[1][2][4]

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

The reactivity of DE4IBP in the HWE reaction is critically dependent on the acidity of the benzylic protons (the CH₂ group adjacent to the aromatic ring and the phosphonate). The ease of deprotonation to form the reactive carbanion is influenced by the electronic nature of the substituents on the aromatic ring.

Electronic Effect of the Iodo Substituent

The iodo group at the para position exerts a dual electronic effect:

-

Inductive Effect (-I): Iodine is more electronegative than carbon, leading to a weak electron-withdrawing effect through the sigma bond framework. This inductive withdrawal helps to stabilize the negative charge of the phosphonate carbanion once it is formed.

-

Resonance Effect (+R): Iodine possesses lone pairs of electrons that can be donated into the aromatic pi-system. This resonance effect is generally weaker for iodine compared to other halogens like chlorine and bromine.

The net electronic effect of a substituent can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent (at para-position) | Hammett Constant (σₚ) |

| -NO₂ | +0.78 |

| -CN | +0.66 |

| -I | +0.18 |

| -Br | +0.23 |

| -Cl | +0.23 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

Data sourced from established Hammett constant tables.

As the table shows, the para-iodo substituent has a positive Hammett constant (σₚ = +0.18), indicating that it is a net weakly electron-withdrawing group . This electron-withdrawing nature increases the acidity of the benzylic protons compared to an unsubstituted benzylphosphonate, thereby facilitating the initial deprotonation step of the HWE reaction.

Kinetic studies on the HWE reaction of para-substituted diethyl benzylphosphonates with benzaldehyde have shown that electron-withdrawing groups accelerate the reaction rate. The positive slope (ρ value) in a Hammett plot for this reaction confirms that the formation of the negatively charged intermediate is favored by substituents that can stabilize that charge. Consequently, this compound is expected to be more reactive in the HWE reaction than its unsubstituted or electron-donated counterparts.

HWE Protocol and Expected Reactivity

The following is a generalized protocol for the HWE reaction using DE4IBP.

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a suspension of a strong base (e.g., sodium hydride, 1.2 eq) in an anhydrous solvent (e.g., THF, DMF).

-

Carbanion Formation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the desired aldehyde (1.0 eq) in the anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). This can take from a few hours to overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the 4-iodostilbene derivative.

Given the electron-withdrawing nature of the iodo group, this reaction is expected to proceed efficiently with a range of aromatic and aliphatic aldehydes, yielding the corresponding (E)-4-iodostilbenes in good to excellent yields.

The Role of the Iodo Group in Suzuki-Miyaura Cross-Coupling

The second key feature of DE4IBP is the carbon-iodine bond, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful application.[5]

The high reactivity of aryl iodides in Suzuki couplings is well-established. The C-I bond is weaker than C-Br and C-Cl bonds, making the oxidative addition of the aryl iodide to the Pd(0) catalyst—often the rate-determining step of the catalytic cycle—more facile.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reactivity allows for the phosphonate moiety to be coupled with a wide variety of aryl or vinyl boronic acids, providing access to a diverse library of substituted benzylphosphonates. These products can be valuable in their own right or can be used in a subsequent HWE reaction.

Suzuki-Miyaura Protocol and Expected Reactivity

The following is a generalized protocol for the Suzuki-Miyaura coupling of DE4IBP.

-

Setup: To a round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

-

Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80-110 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine to remove the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

The high reactivity of the C-I bond ensures that these coupling reactions generally proceed with high efficiency, even with sterically hindered or electronically diverse boronic acids.

Comparative Data and Applications

The dual reactivity of this compound allows for strategic, sequential reactions. For instance, a Suzuki coupling can be performed first to build a complex biaryl phosphonate, which can then be used in an HWE reaction to introduce an alkene moiety.

| Reaction | Substrate 1 | Substrate 2 | Product | Typical Conditions | Yield Range |

| HWE Olefination | This compound | Benzaldehyde | (E)-4-Iodostilbene | NaH, THF, 0°C to RT | Good to Excellent |

| Suzuki Coupling | This compound | Phenylboronic Acid | Diethyl (biphenyl-4-ylmethyl)phosphonate | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | High |

Yields are generalized based on reactions with analogous substrates. Specific yields may vary depending on the exact substrates and optimized conditions.

Conclusion

The iodo group in this compound is not a passive spectator but an active participant that defines the molecule's synthetic utility. Its weak electron-withdrawing character enhances the reactivity of the phosphonate in Horner-Wadsworth-Emmons olefinations by increasing the acidity of the benzylic protons. Simultaneously, it provides a highly reactive and reliable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual functionality makes this compound a powerful building block for the synthesis of complex organic molecules, enabling researchers to construct both stilbene and biaryl motifs from a single, versatile precursor. A thorough understanding of the nuanced role of the iodo group is paramount for leveraging this reagent to its full potential in the fields of medicinal chemistry, materials science, and beyond.

References

Introduction: The Role and Significance of Diethyl (4-Iodobenzyl)phosphonate

An In-Depth Technical Guide to the Stability and Storage of Diethyl (4-Iodobenzyl)phosphonate

This compound (CAS No. 173443-43-1) is an organophosphorus compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular structure, which combines a reactive iodinated aromatic ring with a versatile diethyl phosphonate moiety, makes it a valuable intermediate for a range of synthetic applications, including the Horner-Wadsworth-Emmons reaction and palladium-catalyzed cross-coupling reactions.[1][2] The successful use of this reagent, however, is critically dependent on its purity and stability. Understanding the factors that govern its degradation and the optimal conditions for its storage is paramount to ensuring experimental reproducibility and the integrity of research outcomes.

This guide provides a comprehensive analysis of the chemical stability of this compound, details the primary degradation pathways, and establishes a set of evidence-based protocols for its proper storage and handling.

Section 1: Chemical Stability Profile

The stability of this compound is governed by the two primary functional components of its structure: the carbon-iodine (C-I) bond on the benzyl ring and the diethyl phosphonate ester group. Each is susceptible to degradation under specific conditions.

The Vulnerability of the Carbon-Iodine Bond

The C-I bond is the weakest of the carbon-halogen bonds, making it the most likely point of initial degradation.[3]

-

Photolytic Instability: Exposure to light, particularly in the UV spectrum, can provide sufficient energy to induce homolytic cleavage of the C-I bond.[3] This generates a benzyl radical and an iodine radical, which can then participate in a cascade of secondary reactions. The formation of molecular iodine (I₂) from these radicals is a common outcome, leading to a characteristic yellow or brown discoloration of the compound.[3] This is often the first visual indicator of degradation.

-

Thermal Instability: Elevated temperatures can also supply the activation energy needed to break the C-I bond, accelerating decomposition.[3][4] While the compound is generally stable at ambient temperatures for short periods, long-term storage at elevated temperatures will inevitably lead to a loss of purity.

The Stability of the Phosphonate Moiety

The organophosphonate group exhibits a dual nature in terms of stability.

-

P-C Bond Resilience: The phosphorus-carbon (P-C) bond is exceptionally stable and highly resistant to both chemical hydrolysis and enzymatic cleavage.[5] This inherent stability is a key reason phosphonates are widely used as stable bioisosteres for phosphates in medicinal chemistry.[5]

-

Phosphonate Ester Hydrolysis: In contrast, the phosphorus-oxygen-carbon (P-O-C) ester linkages are susceptible to hydrolysis.[5] This reaction can be catalyzed by both acidic and basic conditions, cleaving the ethyl groups to yield the corresponding phosphonic acid and ethanol. The presence of moisture is a critical factor in facilitating this degradation pathway.[3]

Primary Degradation Pathways

Based on the vulnerabilities of the key functional groups, two primary degradation pathways can be identified.

Caption: Primary degradation pathways for this compound.

Section 2: Recommended Storage and Handling Protocols

Proper storage is the most effective strategy for preserving the integrity of this compound. The ideal conditions are a direct countermeasure to the degradation factors identified above.

Core Storage Recommendations

The following conditions are recommended for the long-term storage and stability of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes thermal degradation of the C-I bond. |

| Light | Protect from light | Prevents photolytic cleavage of the C-I bond.[3] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation, which can be initiated by radical formation.[3] |

| Moisture | Tightly sealed container in a dry location | Prevents hydrolysis of the phosphonate ester groups.[6][7] |

| Container | Amber or opaque glass vial/bottle | Provides a physical barrier against light exposure.[3] |

Handling and Safety

As with all organophosphorus and iodinated compounds, adherence to strict safety protocols is mandatory.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[6]

-

Spill Management: Have a spill kit readily available. For liquid spills, use an inert absorbent material like sand or diatomite.[6]

-

Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not mix with other waste streams unless explicitly permitted.[9]

-

Safety Data Sheet (SDS): Always consult the manufacturer's SDS for the most comprehensive safety and handling information before use.[9]

Caption: Decision tree for selecting appropriate storage conditions.

Section 3: Experimental Protocol for Stability Assessment

To ensure the quality of the reagent, particularly for sensitive applications or after prolonged storage, performing a stability assessment is highly recommended.

Objective

To quantify the degradation of this compound over time under various storage conditions.

Materials

-

This compound

-

Amber glass vials with PTFE-lined caps

-

Clear glass vials with PTFE-lined caps

-

Refrigerator (2-8°C)

-

Benchtop space at ambient temperature (controlled)

-

HPLC system with a C18 column and UV detector

-

NMR spectrometer

-

Solvents for analysis (e.g., HPLC-grade acetonitrile, water; deuterated chloroform for NMR)

Step-by-Step Methodology

-

Sample Preparation: Aliquot 10-20 mg of the compound into four sets of vials:

-

Set A: Amber vial, stored at 2-8°C.

-

Set B: Amber vial, stored at ambient temperature.

-

Set C: Clear vial, stored at ambient temperature, exposed to ambient light.

-

Set D (Control): Amber vial, stored at -20°C.

-

-

Time Zero (T=0) Analysis: Immediately analyze an aliquot from the bulk material to establish a baseline.

-

Visual Inspection: Note the color and physical state (e.g., clear, colorless liquid).

-

HPLC Analysis: Run an HPLC analysis to determine the initial purity (as a percentage of the main peak area).

-

³¹P NMR Analysis: Acquire a ³¹P NMR spectrum. The characteristic peak for the diethyl phosphonate should be a singlet. Note any minor peaks corresponding to hydrolyzed species (phosphonic acid).

-

-

Time Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), take one vial from each Set (A, B, C) and repeat the full analysis performed at T=0.

-

Data Analysis: Compare the results from each time point to the T=0 baseline and the Set D control.

-

Discoloration: Note any appearance of yellow or brown color, particularly in Set C.[3]

-

Purity Decrease: Quantify the decrease in purity via HPLC.

-

Formation of Impurities: Identify the appearance and growth of new peaks in both the HPLC chromatogram and the ³¹P NMR spectrum.

-

Caption: Experimental workflow for long-term stability assessment.

Conclusion

This compound is a stable compound when stored and handled correctly. Its primary vulnerabilities are the photolytic and thermal cleavage of the carbon-iodine bond and the moisture-driven hydrolysis of its phosphonate ester groups. By implementing a storage strategy based on refrigeration, protection from light, and exclusion of moisture, researchers can significantly extend the shelf-life of this valuable reagent, thereby ensuring the reliability and success of their scientific endeavors. Regular quality assessment, particularly for older stock, is a critical component of a robust research protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. agilent.com [agilent.com]

- 7. fishersci.com [fishersci.com]

- 8. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of (E)-Stilbene Derivatives: A Detailed Protocol Using Diethyl (4-Iodobenzyl)phosphonate

This comprehensive guide provides a detailed protocol for the synthesis of (E)-4-iodostilbene, a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and materials. The protocol leverages the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and stereoselective method for the formation of carbon-carbon double bonds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth technical insights and a self-validating experimental procedure.

Introduction: The Power of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the formation of alkenes with a high degree of stereocontrol.[1][2] It is a modification of the Wittig reaction and offers several significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[3][4] The HWE reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene, a desirable feature in many synthetic applications.[2]

This protocol details the synthesis of (E)-4-iodostilbene through the reaction of Diethyl (4-Iodobenzyl)phosphonate with benzaldehyde. The resulting product, an iodinated stilbene derivative, serves as a valuable building block for further functionalization via cross-coupling reactions, making it a key intermediate in the synthesis of complex organic molecules.

Scientific Integrity and Logic

Expertise and Rationale: The choice of the Horner-Wadsworth-Emmons reaction is predicated on its high E-selectivity, which minimizes the formation of the less stable (Z)-isomer and simplifies purification.[2] The use of sodium hydride (NaH) as a strong, non-nucleophilic base ensures efficient deprotonation of the phosphonate to generate the reactive carbanion. Anhydrous tetrahydrofuran (THF) is selected as the solvent to maintain a dry, inert environment, crucial for the stability of the strong base and the phosphonate carbanion.[5] The reaction is initiated at a low temperature (0 °C) to control the initial exothermic deprotonation and then allowed to proceed at room temperature to ensure the reaction goes to completion.

Self-Validation: This protocol is designed to be self-validating. The detailed purification steps, including extraction and recrystallization, are intended to yield a product of high purity. The provided table of expected characterization data (¹H NMR, ¹³C NMR, IR, and melting point) allows researchers to verify the identity and purity of their synthesized (E)-4-iodostilbene, ensuring the reliability of the experimental outcome.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of (E)-4-iodostilbene.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification |

| This compound | ≥97% purity |

| Benzaldehyde | ≥99%, freshly distilled |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free |

| Ethyl Acetate | ACS grade |

| Hexanes | ACS grade |

| Ethanol | 200 proof |

| Saturated aqueous ammonium chloride (NH₄Cl) | - |

| Brine (saturated aqueous NaCl) | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade |

| Round-bottom flask | Two-neck, appropriate size |

| Magnetic stirrer and stir bar | - |

| Septa and needles | - |

| Inert gas supply (Nitrogen or Argon) | - |

| Ice bath | - |

| Separatory funnel | - |

| Rotary evaporator | - |

| Filtration apparatus (Büchner funnel) | - |

| Melting point apparatus | - |

| NMR Spectrometer | 300 MHz or higher |

| FT-IR Spectrometer | - |

Experimental Protocol

1. Preparation of the Phosphonate Anion: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. c. Add anhydrous THF (sufficient to make a 0.5 M solution with respect to the phosphonate) to the flask and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

2. Reaction with Benzaldehyde: a. Cool the resulting pale-yellow solution of the phosphonate anion back to 0 °C. b. Add freshly distilled benzaldehyde (1.0 equivalent) dropwise via a syringe. c. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.